

Technical Guide: Alpha-Spinasterone Natural Sources and Extraction

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Compound of Interest

Compound Name: *alpha-Spinasterone*

CAS No.: 23455-44-9

Cat. No.: B030937

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Executive Summary

Alpha-Spinasterone (Stigmasta-7,22-dien-3-one) is a phytosterol ketone structurally related to alpha-spinasterol.[1] While often overshadowed by its alcohol counterpart, **alpha-spinasterone** possesses distinct physicochemical properties and bioactivities, particularly in anti-inflammatory signaling and Toll-like receptor (TLR) modulation.

This guide provides a rigorous, field-validated protocol for the extraction, isolation, and characterization of **alpha-spinasterone**. Unlike standard phytosterol isolations that prioritize saponification (which can degrade ketones), this protocol utilizes a direct solvent extraction and chromatographic separation approach to preserve the C-3 ketone functionality.

Chemical Identity & Properties

- IUPAC Name: (22E,24S)-Stigmasta-7,22-dien-3-one
- Chemical Formula: $C_{29}H_{46}O$ [2][3][4]
- Molecular Weight: 410.7 g/mol [3][4]
- Key Structural Features:
 - C-3 Ketone: Distinguishes it from alpha-spinasterol (C-3 hydroxyl).

- Double Bond: Characteristic of the spinasterol series (unlike the of sitosterol).
- Double Bond: Trans-geometry in the side chain.

Validated Natural Sources

Alpha-spinasterone is less ubiquitous than beta-sitosterol but is a chemotaxonomic marker in specific families, particularly Apiaceae, Cucurbitaceae, and Lamiaceae.

Plant Species	Family	Part Used	Yield/Notes
Prunella vulgaris	Lamiaceae	Whole Plant	Primary source; co-occurs with daucosterol.
Piptadeniastrum africanum	Fabaceae	Stem Bark	Isolated from ethyl acetate fraction.
Conium maculatum	Apiaceae	Roots/Aerial	Found in dichloromethane extracts.[5]
Cucurbita pepo	Cucurbitaceae	Seed Oil	Present as a minor constituent; increases upon roasting due to spinasterol oxidation.
Ganoderma lucidum	Ganodermataceae	Fruiting Body	Co-isolated with ergosterol derivatives; immunomodulatory potential.
Kalimeris indica	Asteraceae	Whole Plant	Isolated alongside alpha-spinasterol.[1]

Extraction & Isolation Protocol

Objective: Isolate high-purity **alpha-spinasterone** while separating it from the more abundant alpha-spinasterol. Principle: The C-3 ketone renders **alpha-spinasterone** less polar than alpha-spinasterol. This polarity difference is the critical lever for chromatographic separation.

Phase 1: Crude Extraction[5]

- Preparation: Dry plant material (e.g., *Prunella vulgaris* whole plant) at 40°C and grind to a fine powder (40 mesh).
- Maceration: Extract 1 kg of powder with Dichloromethane (DCM) or 95% Ethanol (3 x 3 L) at room temperature for 48 hours.
 - Note: DCM is preferred for targeting non-polar steroids directly. If using Ethanol, a partition step is required.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude extract.

Phase 2: Liquid-Liquid Partition (If using Ethanol extract)

- Suspend the crude ethanol extract in Distilled Water (1:10 w/v).
- Partition successively with:
 - n-Hexane (removes fats/waxes).
 - Dichloromethane (DCM) (Target Fraction).
 - Ethyl Acetate (removes more polar flavonoids).
- Collect and concentrate the DCM fraction. This fraction contains the concentrated sterol/ketone pool.

Phase 3: Chromatographic Isolation

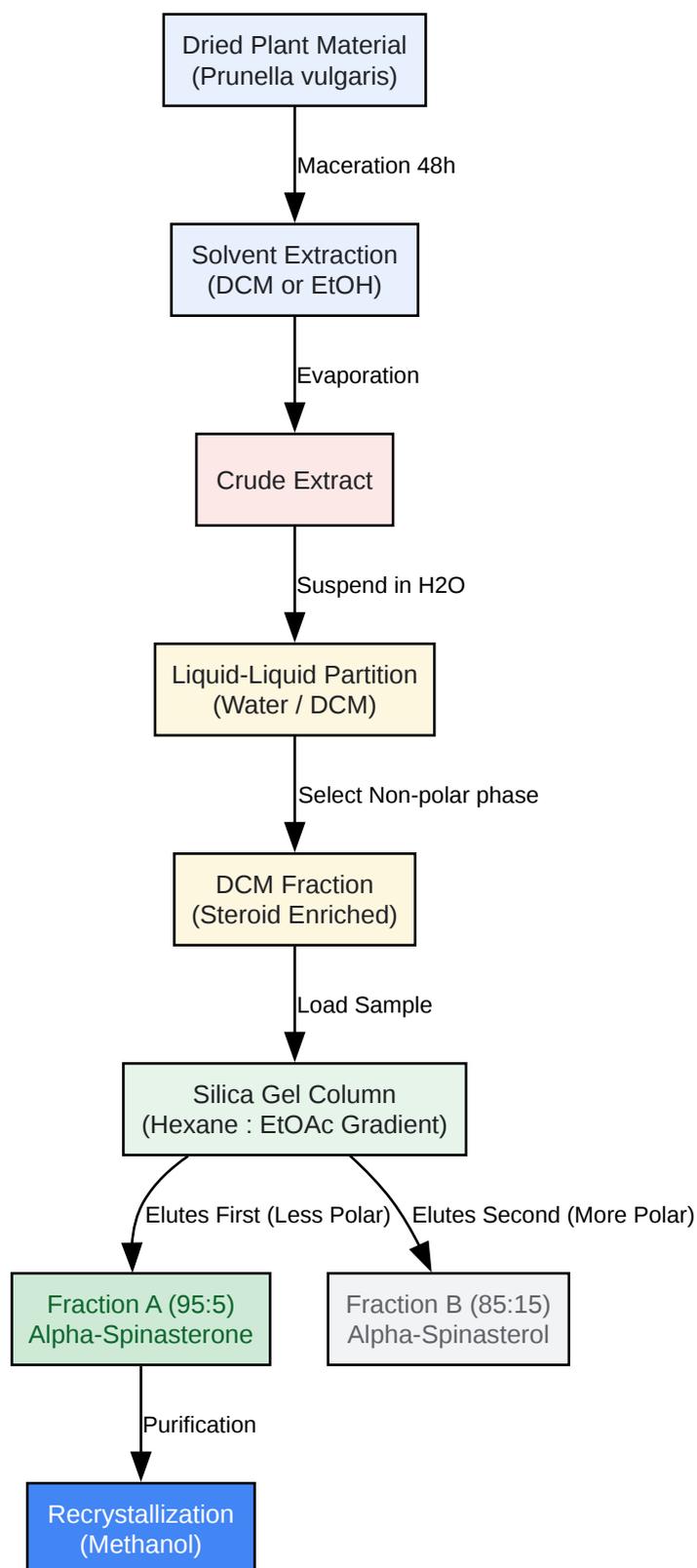
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: n-Hexane : Ethyl Acetate gradient.

- Column Packing: Slurry pack silica gel in n-Hexane.
- Loading: Dissolve the DCM fraction in a minimum volume of DCM/Hexane and load onto the column.
- Elution Gradient:
 - 100:0 Hexane: Elutes hydrocarbons/waxes.
 - 95:5 Hexane:EtOAc: Elutes **Alpha-Spinasterone** (Target).[6]
 - 85:15 Hexane:EtOAc: Elutes Alpha-Spinasterol (Contaminant).
- TLC Monitoring:
 - Spot fractions on Silica Gel 60 F254 plates.
 - Develop in Hexane:EtOAc (4:1).[5]
 - Visualization: Spray with 10% H₂SO₄ in EtOH and heat at 105°C.
 - Differentiation: **Alpha-spinasterone** (R_f ~0.6) elutes before alpha-spinasterol (R_f ~0.4).

Phase 4: Crystallization

- Pool fractions containing the single spot at R_f ~0.6.
- Recrystallize from Methanol or Acetone to yield colorless needles.

Process Visualization (Workflow)



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Figure 1: Isolation workflow separating **alpha-spinasterone** from its alcohol analog based on polarity.

Identification & Characterization

To validate the isolate as **alpha-spinasterone** and rule out alpha-spinasterol, use the following diagnostic markers.

Nuclear Magnetic Resonance (NMR)

The absence of the H-3 multiplet (present in the alcohol) and the presence of the C-3 carbonyl signal are definitive.

Nucleus	Position	Chemical Shift (δ ppm)	Multiplicity	Diagnostic Note
^1H	H-7	5.00 – 5.05	Multiplet	Characteristic of stigmastane skeleton.
^1H	H-22/23	5.00 – 5.15	Multiplet	Side chain double bond ().
^1H	H-3	ABSENT	-	In alpha-spinasterol, this appears at ~3.6 ppm.
^{13}C	C-3	210.0 – 212.0	Singlet	Ketone Carbonyl (Definitive ID).
^{13}C	C-7	117.0 – 118.0	Doublet	Olefinic carbon.
^{13}C	C-8	139.0 – 140.0	Singlet	Olefinic quaternary carbon.

Mass Spectrometry (GC-MS)[3][7]

- Molecular Ion [M]⁺:m/z 410
- Fragmentation: Characteristic fragments at m/z 271 (loss of side chain + 2H) and m/z 229 (Ring D cleavage).

Bioactivity & Applications

While alpha-spinasterol is widely cited for antidiabetic potential, **alpha-spinasterone** exhibits specific immunomodulatory properties.

- Anti-Inflammatory: Inhibits the expression of pro-inflammatory cytokines (IL-6, TNF- α) and enzymes (iNOS, COX-2) in LPS-stimulated macrophages.
- TLR Modulation: Evidence suggests interaction with Toll-like receptors (TLRs), preventing downstream NF- κ B activation.
- Cytotoxicity: Shows moderate cytotoxic activity against specific cancer lines (e.g., HeLa, MCF-7), often acting synergistically with other sterols.

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